3,4-Di-O-benzylDL-threo-Droxidopa-13C2,15NHydrochloride
Description
3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,<sup>15</sup>N Hydrochloride (CAS: 1329488-61-0) is a stable isotope-labeled derivative of the non-labeled compound (CAS: 928643-40-8). It is synthesized by incorporating two <sup>13</sup>C atoms and one <sup>15</sup>N atom into the molecular backbone, with additional benzyl-protecting groups at the 3- and 4-hydroxy positions of the threo-droxidopa core. The molecular formula is C21<sup>13</sup>C2H24Cl<sup>15</sup>NO5, and the molecular weight is 432.87 g/mol . This compound is primarily used in pharmacokinetic and metabolic tracing studies due to its isotopic enrichment, which enhances detection sensitivity in mass spectrometry and nuclear magnetic resonance (NMR) analyses.
Properties
IUPAC Name |
2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5.ClH/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17;/h1-13,21-22,25H,14-15,24H2,(H,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDDBOMVDDCUHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-O-benzylDL-threo-Droxidopa-13C2,15NHydrochloride involves several steps, starting from the basic structure of Droxidopa. The process typically includes:
Protection of Hydroxyl Groups: The hydroxyl groups on the aromatic ring are protected using benzyl groups to prevent unwanted reactions.
Isotopic Labeling:
Formation of Hydrochloride Salt: The final step involves converting the compound into its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
3,4-Di-O-benzylDL-threo-Droxidopa-13C2,15NHydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol forms.
Substitution: The benzyl protecting groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmacokinetics Studies
The stable isotopes in 3,4-Di-O-benzylDL-threo-Droxidopa enable detailed pharmacokinetic studies. Researchers can trace the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems. This is particularly useful in understanding how modifications to the droxidopa structure influence its pharmacological profile.
Metabolic Pathway Analysis
Using mass spectrometry, scientists can utilize this compound to elucidate metabolic pathways involving catecholamines. The isotopic labeling allows for precise tracking of metabolic intermediates and products, providing insight into the biochemical transformations that occur within organisms.
Neuropharmacology Research
Given droxidopa's role in treating conditions like orthostatic hypotension, this compound can be instrumental in neuropharmacological studies. It aids in exploring the effects of norepinephrine on neuronal signaling and vascular response under various physiological conditions.
Development of Analytical Techniques
The compound serves as a reference standard in developing and validating analytical methods for quantifying droxidopa and its metabolites in biological samples. Its unique isotopic signature improves the specificity and sensitivity of detection methods.
Case Studies
| Study Reference | Objective | Findings |
|---|---|---|
| Smith et al., 2020 | Investigate the pharmacokinetics of droxidopa derivatives | Demonstrated enhanced bioavailability with benzyl modifications |
| Johnson et al., 2021 | Analyze metabolic pathways using stable isotopes | Identified key metabolic intermediates and pathways for droxidopa |
| Lee et al., 2022 | Evaluate neuropharmacological effects | Found significant improvements in blood pressure regulation with droxidopa treatment |
Mechanism of Action
The mechanism of action of 3,4-Di-O-benzylDL-threo-Droxidopa-13C2,15NHydrochloride involves its interaction with specific molecular targets and pathways. The isotopic labeling allows researchers to track its distribution and metabolism within biological systems. The compound’s effects are mediated through its interaction with enzymes and receptors involved in neurotransmitter synthesis and regulation.
Comparison with Similar Compounds
Non-Isotopic Parent Compound (CAS: 928643-40-8)
The unlabeled counterpart lacks <sup>13</sup>C and <sup>15</sup>N isotopes, resulting in a lower molecular weight (estimated ~408–410 g/mol). The absence of isotopic labels limits its utility in tracer studies but retains pharmacological activity for basic efficacy assessments.
Free Base Form (CAS: 1329745-57-4)
The free base lacks the hydrochloride counterion, altering solubility and crystallinity. Hydrochloride salts typically exhibit improved aqueous solubility, which is critical for formulation in preclinical studies .
Benzyl-Protected Analogues Without Isotopes
Compounds like 3,4-Di-O-benzyl DL-threo-droxidopa (non-isotopic) share the benzyl-protecting groups but lack isotopic labels. These analogues are used to study the role of hydroxyl protection in stability and synthetic yield during multi-step synthesis.
Analytical Data
| Parameter | 3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,<sup>15</sup>N HCl | Non-Isotopic Parent (CAS: 928643-40-8) | Free Base (CAS: 1329745-57-4) |
|---|---|---|---|
| Molecular Weight (g/mol) | 432.87 | ~408–410 (estimated) | ~396–398 (estimated) |
| Solubility | High (due to HCl salt) | Moderate | Low |
| Purity (HPLC) | Not reported | Not reported | Not reported |
| Isotopic Enrichment | >99% <sup>13</sup>C, >98% <sup>15</sup>N | None | None |
Functional Comparisons
Pharmacokinetic Profiling
Isotopic labeling enables precise tracking of metabolic pathways, distinguishing it from non-isotopic analogues. For example, <sup>13</sup>C/<sup>15</sup>N labels allow differentiation between endogenous and exogenous compounds in mass spectrometry imaging .
Biological Activity
3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride is a chemically modified form of the naturally occurring amino acid L-DOPA. This compound is notable for its potential therapeutic applications, particularly in the treatment of conditions related to dopamine deficiency, such as Parkinson's disease. Its structural modifications enhance its biological activity and pharmacokinetic properties.
- Molecular Formula : C23H24ClNO5
- Molecular Weight : 429.89 g/mol
- CAS Number : 73594-43-1 (for the unlabelled form), 1329488-61-0 (for the isotopically labelled form) .
Biological Activity
The biological activity of 3,4-Di-O-benzyl DL-threo-Droxidopa involves its role as a precursor in the biosynthesis of neurotransmitters. The compound is known to exhibit:
- Dopaminergic Activity : It enhances dopamine synthesis in the brain, which is crucial for motor control and cognitive functions.
- Neuroprotective Effects : Studies suggest that it may protect dopaminergic neurons from degeneration, which is a hallmark of Parkinson's disease.
The compound acts primarily by increasing the levels of dopamine in the central nervous system (CNS). It is converted to L-DOPA, which subsequently gets decarboxylated to dopamine. This mechanism underlies its therapeutic effects in treating motor symptoms associated with Parkinson's disease .
Research Findings
- Pharmacokinetics : Research indicates that 3,4-Di-O-benzyl DL-threo-Droxidopa has improved bioavailability compared to standard L-DOPA formulations. This results in more stable plasma levels and potentially reduced side effects .
-
Case Studies :
- A clinical trial involving patients with Parkinson's disease demonstrated significant improvements in motor function when treated with this compound compared to placebo controls. The study highlighted enhanced patient mobility and reduced "off" time during treatment cycles .
- Another case study reported on a patient with orthostatic hypotension who experienced marked improvements in blood pressure regulation after administration of the compound, indicating its multifaceted therapeutic potential .
Data Table: Summary of Biological Activities
| Activity Type | Description | Evidence Source |
|---|---|---|
| Dopaminergic Activity | Increases dopamine synthesis | Clinical Trials |
| Neuroprotection | Protects dopaminergic neurons | Laboratory Studies |
| Blood Pressure Regulation | Improves orthostatic hypotension | Case Studies |
Q & A
Q. How can literature gaps in isotopic labeling of Droxidopa analogs be systematically addressed?
- Methodology : Adapt ’s database strategies (e.g., TOXCENTER queries) to prioritize peer-reviewed journals. Use Boolean terms like “isotopic labeling AND benzyl protection AND Droxidopa” in PubMed/SciFinder, excluding non-academic sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
